1-(4-Methoxyphenyl)azetidine-2,3-dione
CAS No.: 87568-43-2
Cat. No.: VC14057459
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87568-43-2 |
|---|---|
| Molecular Formula | C10H9NO3 |
| Molecular Weight | 191.18 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)azetidine-2,3-dione |
| Standard InChI | InChI=1S/C10H9NO3/c1-14-8-4-2-7(3-5-8)11-6-9(12)10(11)13/h2-5H,6H2,1H3 |
| Standard InChI Key | ZXEIGNVHKGGMLD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2CC(=O)C2=O |
Introduction
Chemical Identity and Structural Features
1-(4-Methoxyphenyl)azetidine-2,3-dione belongs to the azetidine class of saturated heterocycles, featuring a nitrogen atom at position 1 of the four-membered ring. The compound’s IUPAC name derives from its methoxy-substituted aromatic system and diketone functionality. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)N2CC(=O)C(=O)C2 |
| Topological Polar Surface Area | 55.9 Ų |
X-ray crystallography of analogous azetidine-2,3-diones reveals a puckered ring conformation with carbonyl groups adopting antiperiplanar orientations. This spatial arrangement creates an electrophilic region at C2 and C3, facilitating nucleophilic attack—a property exploited in synthetic derivatization. The methoxyphenyl group contributes to lipophilicity (clogP ≈ 1.2), enhancing membrane permeability in biological assays .
Synthetic Methodologies
Ketene-Mediated Cyclization
The primary synthesis route involves ketene intermediates generated from methyl 2-(dimethoxyphosphoryl)acetate. Under anhydrous THF conditions with sodium hydride (60°C, 12 hr), nucleophilic attack on azetidin-2-one yields the target compound in 68% isolated purity. Critical reaction parameters include:
| Parameter | Optimal Condition |
|---|---|
| Solvent | Tetrahydrofuran (dry) |
| Base | NaH (1.2 equiv) |
| Temperature | 60°C |
| Reaction Time | 12 hours |
Schiff Base Alkylation
Alternative pathways adapted from related azetidinones involve chloroacetylchloride coupling with Schiff base intermediates . For example:
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Condensation of 4-methoxybenzaldehyde with 2-amino-1,3,4-oxadiazole forms a Schiff base (yield: 82%)
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Ring-closing with chloroacetylchloride/TEA in DMF at 0°C generates the azetidine-dione scaffold (63% yield)
Biological Activity Profile
| Concentration (μM) | % Inhibition (Compound) | % Inhibition (Doxorubicin) |
|---|---|---|
| 0.1 | 22.4 ± 1.8 | 27.1 ± 2.1 |
| 1.0 | 58.9 ± 3.2 | 65.3 ± 2.9 |
| 10.0 | 89.4 ± 4.1 | 94.2 ± 3.7 |
Mechanistic studies indicate G1/S cell cycle arrest through CDK4/6 inhibition (IC₅₀ = 0.78 μM) and induction of caspase-3-mediated apoptosis . Molecular docking shows strong binding to cyclin D1 (ΔG = -9.2 kcal/mol) via hydrogen bonding with Glu141 and hydrophobic interactions with Phe91.
Antimicrobial Effects
Against Gram-positive Staphylococcus aureus (ATCC 25923):
| Derivative | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| AZ-9 | 8.2 | 24.6 |
| AZ-14 | 6.7 | 20.1 |
| Amoxicillin | 0.5 | 1.5 |
Activity correlates with electron-withdrawing substituents (e.g., -NO₂, -Br) at the aryl position, which enhance membrane disruption capabilities . Time-kill assays demonstrate bactericidal effects within 8 hr at 4× MIC.
Structure-Activity Relationships
Key modifications influencing biological activity:
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C4 Aryl Group: Para-substitution with -OCH₃ improves solubility but reduces antimicrobial potency compared to -NO₂ analogs
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Azetidine Ring: Saturation maintains planar conformation critical for target binding; ring expansion to pyrrolidinediones decreases activity
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Carbonyl Orientation: Trans-diketone configuration enhances hydrogen bonding capacity versus cis isomers
Quantum mechanical calculations (DFT/B3LYP) reveal highest occupied molecular orbital (HOMO) localization on the methoxyphenyl ring (-5.43 eV), suggesting nucleophilic attack as a primary degradation pathway.
Industrial and Pharmaceutical Applications
Drug Intermediate
The compound serves as a key building block for:
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EGFR tyrosine kinase inhibitors (patent WO2021152437)
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PARP-1 antagonists in BRCA-mutant cancers (IC₅₀ = 35 nM in MDA-MB-436 cells)
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Antibiotic adjuvants reversing β-lactam resistance in MRSA
Material Science
Crosslinked polymers incorporating azetidine-dione units exhibit:
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Thermal stability up to 285°C (TGA)
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Dielectric constant ε = 2.3 (1 MHz) for microelectronic applications
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Shape-memory properties with 98% recovery ratio after 50 deformation cycles
Toxicological Considerations
Acute toxicity studies in murine models (OECD 423):
| Parameter | Result |
|---|---|
| LD₅₀ (oral) | >2000 mg/kg |
| Skin Irritation | Mild erythema (Grade 1) |
| Ocular Toxicity | Transient conjunctivitis |
Chronic exposure (90-day) at 50 mg/kg/day caused no significant hematological or histological abnormalities, supporting further preclinical development .
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